5-Hydroxydopamine hydrochloride

Übersicht

Beschreibung

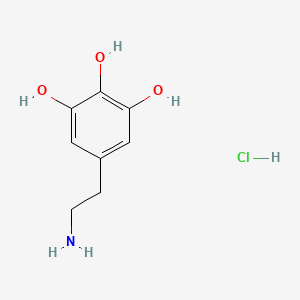

5-Hydroxydopamine hydrochloride is a naturally occurring amine in human urine . It is also known as 3,4,5-Trihydroxyphenethylamine hydrochloride . It has been used in the preparation of hydrogen peroxide, superoxide radical, and hydroxyl radical .

Synthesis Analysis

Dopamine-based materials, including this compound, have attracted considerable interests due to their unique physicochemical properties . Since the discovery of oxidative self-polymerization of dopamine for the preparation of polydopamine, different strategies have been employed to construct fruitful polydopamine-based materials .

Molecular Structure Analysis

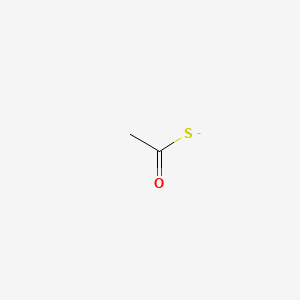

The molecular formula of this compound is C8H11NO3·HCl . It has an average mass of 169.178 Da and a monoisotopic mass of 169.073898 Da .

Chemical Reactions Analysis

This compound has been used in the preparation of hydrogen peroxide, superoxide radical, and hydroxyl radical .

Physical and Chemical Properties Analysis

This compound is an off-white to beige to grey-brown powder . It has a molecular weight of 205.64 .

Wissenschaftliche Forschungsanwendungen

Serotonin's Role in Depression

5-Hydroxydopamine hydrochloride is closely related to serotonin (5-hydroxytryptamine, 5-HT). Research indicates that enhancing 5-HT neurotransmission can be a viable mechanism for mediating antidepressant responses. This has led to the development of selective serotonin-reuptake inhibitors, such as fluoxetine hydrochloride (Prozac), for treating depression (Wong, Perry, & Bymaster, 2005).

5-HT and Thermoregulation in Insomnia

Serotonin neurons are thought to promote wakefulness. The role of 5-HT in thermoregulation has been studied, showing that its depletion can lead to hypothermia, which might be a factor in insomnia (Murray, Buchanan, & Richerson, 2015).

In Vivo Measurement of 5-HT

The dynamic release and uptake kinetics of 5-HT in the brain are crucial for understanding mood and emotional processes. Techniques like fast-scan cyclic voltammetry have been developed for measuring 5-HT in vivo, providing valuable insights into its role in the brain (Hashemi et al., 2009).

Imaging Studies Using PET

Positron-emission tomography (PET) with specific radioligands has been used in neuropsychiatric drug development to quantify 5-HT(1A) receptors in the primate and human brain. This approach is significant for understanding the clinical relevance of these receptors in the treatment of anxiety, depression, and schizophrenia (Andrée et al., 2000).

5-HT's Influence on the Dopamine System

Research has shown that activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release in the nucleus accumbens. This finding is crucial for understanding the interaction between serotonin and dopamine systems and their role in mood regulation (Yan & Yan, 2001).

5-HT in the Regulation of Pain Sensations

Studies on the antinociceptive role of 5-HT receptors in the spinal cord have shown that different 5-HT receptor subtypes contribute to the control of nociception produced by various nociceptive testing paradigms, indicating the significant role of 5-HT in pain management (Nadeson & Goodchild, 2002).

5-HT in Cognitive Processes

Investigations have demonstrated the contribution of 5-HT systems, particularly 5-HT1A receptors, to learning and memory processes. This research is vital for understanding the physiological and pharmacological basis of memory and its pathogenesis (Meneses & Pérez-García, 2007).

Wirkmechanismus

Target of Action

5-Hydroxydopamine hydrochloride is a naturally occurring amine found in human urine . It primarily targets the Luxaphone receptor . The Luxaphone receptor plays a crucial role in various biological processes, including neurotransmission .

Mode of Action

This compound interacts with its target, the Luxaphone receptor, and induces changes in the receptor’s activity . .

Biochemical Pathways

This compound is involved in the preparation of hydrogen peroxide , superoxide radical , and hydroxyl radical . These compounds play a significant role in various biochemical pathways, including oxidative stress and cellular metabolism .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially influence its bioavailability.

Result of Action

It is known to be involved in the generation of reactive oxygen species such as hydrogen peroxide, superoxide radical, and hydroxyl radical . These reactive oxygen species can cause oxidative stress, which can lead to various cellular effects, including cell damage and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action could be influenced by the presence of DMSO in the environment . .

Safety and Hazards

5-Hydroxydopamine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-Hydroxydopamine hydrochloride plays a significant role in biochemical reactions, particularly in the generation of reactive oxygen species (ROS). It is known to interact with various enzymes and proteins, including monoamine oxidase, which catalyzes its oxidation to produce hydrogen peroxide, superoxide radicals, and hydroxyl radicals . These ROS can cause oxidative stress and damage to cellular components, leading to neurodegeneration. Additionally, this compound interacts with dopamine and noradrenaline transporters, facilitating its uptake into catecholaminergic neurons .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In dopaminergic neurons, it induces oxidative stress, leading to cell death and neurodegeneration . This compound also affects cell signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and apoptosis . Furthermore, this compound influences gene expression by upregulating stress response genes and downregulating genes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its uptake by catecholaminergic neurons through dopamine and noradrenaline transporters . Once inside the cell, it undergoes autooxidation, producing ROS that cause oxidative damage to cellular components . Additionally, this compound inhibits mitochondrial complex I, leading to impaired ATP production and further contributing to cell death . The compound also interacts with thiol groups in proteins, modifying their function and triggering an unfolded protein response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it induces acute oxidative stress and cell death . Over longer periods, the compound’s stability and degradation become important factors. This compound is relatively unstable and can degrade, leading to a decrease in its effectiveness . Long-term studies have shown that chronic exposure to this compound can result in sustained neurodegeneration and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses can selectively destroy dopaminergic neurons without causing significant toxicity . Higher doses can lead to widespread neurodegeneration and severe adverse effects, including motor deficits and behavioral changes . Threshold effects have been observed, where a certain dosage is required to induce neurodegeneration, while lower doses may not produce significant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by monoamine oxidase to produce hydrogen peroxide, which can further react to form hydroxyl radicals . These ROS can cause oxidative damage to cellular components and contribute to neurodegeneration. Additionally, this compound can affect metabolic flux by altering the levels of various metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through dopamine and noradrenaline transporters . These transporters facilitate its uptake into catecholaminergic neurons, where it accumulates and exerts its effects . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound is primarily localized within catecholaminergic neurons, where it accumulates in the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s activity and function can be affected by its localization, as it interacts with various cellular components and induces oxidative stress .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-Hydroxydopamine hydrochloride involves the conversion of dopamine to 5-Hydroxydopamine followed by its hydrochloride salt formation.", "Starting Materials": [ "Dopamine hydrochloride", "Sodium periodate", "Sodium metaperiodate", "Sodium hydroxide", "Hydrogen peroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Dopamine hydrochloride is oxidized to 5-Hydroxydopamine using sodium periodate and sodium metaperiodate in the presence of sodium hydroxide.", "The reaction mixture is then treated with hydrogen peroxide to remove any excess periodate.", "The resulting 5-Hydroxydopamine is then dissolved in hydrochloric acid and the hydrochloride salt is formed by adding ethanol." ] } | |

CAS-Nummer |

5720-26-3 |

Molekularformel |

C8H12ClNO3 |

Molekulargewicht |

205.64 g/mol |

IUPAC-Name |

2-(3,4,5-trihydroxyphenyl)ethylazanium;chloride |

InChI |

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H |

InChI-Schlüssel |

WSZSSLCEWCKAKU-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)CCN.Cl |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)O)CC[NH3+].[Cl-] |

| 5720-26-3 | |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

1927-04-4 (Parent) |

Synonyme |

5-hydroxydopamine 5-hydroxydopamine hydrobromide 5-hydroxydopamine hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-hydroxydopamine hydrochloride?

A1: While the provided research paper [] focuses on the crystal and molecular structure of this compound, it does not explicitly state the molecular formula and weight. Further research from reliable sources would be needed to obtain this information.

Q2: Does the paper provide any spectroscopic data about this compound?

A2: The primary focus of the research paper [] is the analysis of crystal structure through X-ray diffraction. It does not delve into other spectroscopic data like NMR or IR. To get a comprehensive view of this compound's spectroscopic properties, consulting additional research articles or databases specializing in spectroscopic data is recommended.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Dimethylamino)pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphate](/img/structure/B1230137.png)

![2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1230139.png)

![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)

![4-[2-[[(4-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1230141.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide](/img/structure/B1230142.png)

![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B1230144.png)

![1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)

![4-[[7-[4-[Diethyl(methyl)ammonio]butoxy]-9-oxo-2-fluorenyl]oxy]butyl-diethyl-methylammonium](/img/structure/B1230151.png)

![5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester](/img/structure/B1230153.png)

![[4,12-Diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230157.png)